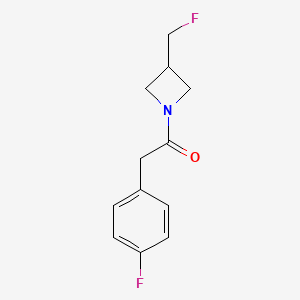

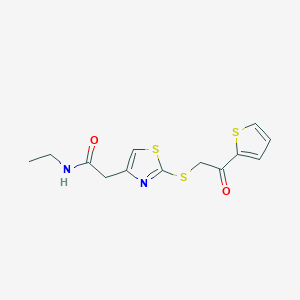

![molecular formula C16H13N3O4S3 B2677948 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034489-02-4](/img/structure/B2677948.png)

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several interesting functional groups and structural features. It includes a furan ring, a thiophene ring, a benzo[c][1,2,5]thiadiazole group, and a sulfonamide group. These groups are common in many biologically active compounds and materials with interesting properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan and thiophene rings might be introduced using a method like the Paal-Knorr synthesis . The benzo[c][1,2,5]thiadiazole group could potentially be formed via direct C-H arylation polymerization .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered rings with one oxygen and one sulfur atom respectively . The benzo[c][1,2,5]thiadiazole is a fused ring system containing a benzene ring fused to a [1,2,5]thiadiazole ring .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich furan and thiophene rings, as well as the electron-deficient benzo[c][1,2,5]thiadiazole group. These groups could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various addition reactions .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition for Ocular Applications

Research has explored sulfonamide derivatives for their inhibitory effect on carbonic anhydrase, an enzyme involved in fluid secretion and pH regulation in the eye. This inhibition has potential applications in treating conditions like glaucoma. One study discusses the preparation of benzo[b]thiophene-2-sulfonamide derivatives, highlighting their utility as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in glaucoma treatment (Graham et al., 1989).

Anti-inflammatory and Antithrombotic Drug Development

Another area of research involves the development of anti-inflammatory and antithrombotic drugs. A study focused on designing new diaryl furan derivatives and evaluating their binding affinity towards enzymes like human cyclooxygenase-2 (COX-2) and thromboxane synthase. These compounds are being investigated for their potential in treating inflammatory conditions and thrombosis, showcasing the versatility of sulfonamide derivatives in medical research (Sekhar et al., 2009).

Synthesis and Chemical Reactivity

The synthesis of benzo[b]furan-2-thiols from specific thiadiazoles reveals the chemical reactivity of sulfonamide derivatives, providing insights into the formation of compounds that could have various biological activities. This research demonstrates the versatility of sulfonamides in synthesizing new compounds with potential applications in biology and chemistry (Petrov et al., 2012).

Multichromic Polymers via Donor–Acceptor Approach

In materials science, the compound has been involved in the creation of multichromic polymers, where furan and benzochalcogenodiazole-based monomers were synthesized through a donor–acceptor approach. These polymers exhibit unique electrochemical and optical properties, making them suitable for applications in electronic devices and sensors (İçli-Özkut et al., 2013).

Antimicrobial and Antiproliferative Agents

Sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial and antiproliferative activities, indicating their potential in developing new therapeutic agents. These studies highlight the broad spectrum of biological activities exhibited by sulfonamide-based compounds, including their use in combating microbial infections and cancer (Sah et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S3/c20-16(11-6-7-23-9-11,14-5-2-8-24-14)10-17-26(21,22)13-4-1-3-12-15(13)19-25-18-12/h1-9,17,20H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMXNNHYGMJXOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2677868.png)

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2677870.png)

![N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2677873.png)

![2,3-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2677874.png)

![N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2677879.png)

![2-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2677882.png)